Bisoctrizole

Vue d'ensemble

Description

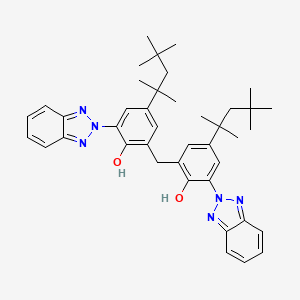

Bisoctrizole, également connu sous le nom de méthylène bis-benzotriazolyl tétraméthylbutylphénol, est un composé benzotriazole phénolique largement utilisé dans les crèmes solaires pour absorber les rayons ultraviolets (UV). C'est un absorbeur de rayonnement ultraviolet à large spectre, qui absorbe efficacement les rayons UVB et UVA. This compound réfléchit et diffuse également les rayons UV, ce qui en fait un absorbeur UV hybride .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Bisoctrizole peut être synthétisé par un processus en plusieurs étapes impliquant le formaldéhyde et l'UV-329. La réaction implique généralement les étapes suivantes :

Étape 1 : Le formaldéhyde et le Cyasorb UV 5411 réagissent avec la diéthylamine dans le 1,3,5-triméthylbenzène à 130 °C pendant 4 heures.

Méthodes de production industrielle

Dans les environnements industriels, le this compound est formulé dans des préparations de crème solaire sous forme de suspension à 50 %. Le composé est ajouté à la phase aqueuse, tandis que les micropigments minéraux sont généralement ajoutés à la phase huileuse. Les particules de this compound sont stabilisées par le tensioactif décyl glucoside .

Analyse Des Réactions Chimiques

Bisoctrizole subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins courantes.

Substitution : this compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme absorbeur UV dans diverses formulations chimiques.

Biologie : Étudié pour sa pénétration cutanée minimale et l'absence d'effets œstrogéniques in vitro.

Médecine : Investigué pour son utilisation potentielle dans les formulations de crème solaire pour protéger contre les rayons UV.

Industrie : Utilisé dans la production de crèmes solaires, de produits de soins de jour et de produits éclaircissants pour la peau

Mécanisme d'action

This compound agit comme un filtre UV organique qui absorbe, réfléchit et diffuse les rayons UVA et UVB. Il présente une absorption minimale à travers la peau, avec seulement environ 0,01 % et 0,06 % de la dose appliquée pénétrant respectivement à travers les membranes cutanées humaines et de rat. Malgré une faible absorption cutanée, une bioaccumulation potentielle après des applications cutanées répétées ne peut pas être exclue .

Applications De Recherche Scientifique

Cosmetic Applications

Sunscreen Formulations

Bisoctrizole is primarily utilized as a UV filter in sunscreen products. Its ability to provide broad-spectrum UV protection makes it an essential component in formulations designed to shield the skin from harmful ultraviolet rays. Studies indicate that this compound enhances the photostability of other UV filters like octyl methoxycinnamate (octinoxate), preventing their degradation upon exposure to sunlight .

Stabilization of Other Ingredients

In addition to its role as a UV absorber, this compound acts as a photostabilizer for various cosmetic ingredients. This stabilizing effect improves the efficacy and shelf-life of cosmetic products by minimizing the degradation of sensitive components .

| Cosmetic Application | Function | Outcome |

|---|---|---|

| Sunscreens | UV protection | Enhanced broad-spectrum efficacy |

| Photostabilizer | Stabilizes other filters | Improved product stability |

Textile Industry

This compound is also applied in the textile industry to provide UV protection to fabrics. By incorporating this compound into textiles during manufacturing, fabrics can effectively shield wearers from harmful UV radiation, reducing the risk of sunburn and skin damage. This application is particularly beneficial for outdoor clothing and gear.

| Textile Application | Function | Outcome |

|---|---|---|

| Fabric treatment | UV protection | Enhanced safety against UV exposure |

Pharmaceutical Research

This compound has been studied for its low systemic absorption and minimal skin penetration, indicating a favorable safety profile for topical applications. Research has shown that it does not exhibit estrogenic effects in vitro, which is a significant advantage over some other organic UV filters .

Case Study: Safety Assessment

A comprehensive safety assessment was conducted using various models to evaluate the toxicological profile of this compound. Key findings include:

- Skin Absorption: Human skin absorption was found to be approximately 0.048% of the applied dose, indicating low systemic exposure .

- Non-Toxicity: In multiple studies, this compound demonstrated no acute toxicity or skin sensitization effects at high concentrations .

- Carcinogenicity: this compound was found not to be mutagenic or carcinogenic based on extensive testing, supporting its safety for use in consumer products .

Regulatory Status

This compound is approved for use in cosmetic products within the European Union and several other regions but remains unapproved by the U.S. FDA. The regulatory scrutiny focuses on its long-term safety and potential systemic effects due to limited absorption .

Mécanisme D'action

Bisoctrizole acts as an organic UV filter that absorbs, reflects, and scatters both UV-A and UV-B rays. It displays minimal absorption through the skin, with only about 0.01% and 0.06% of the applied dose penetrating through human and rat skin membranes, respectively. Despite low dermal uptake, potential bioaccumulation after repeated skin applications cannot be excluded .

Comparaison Avec Des Composés Similaires

Bisoctrizole est unique par rapport aux autres composés similaires en raison de sa nature hybride en tant qu'absorbeur UV. Les composés similaires comprennent :

Octocrylène : Un autre absorbeur UV utilisé dans les crèmes solaires.

Avobenzone : Un absorbeur UVA couramment utilisé dans les formulations de crème solaire.

Oxybenzone : Un absorbeur UVB et UVA utilisé dans divers produits de protection solaire

This compound se distingue par sa capacité à absorber, réfléchir et diffuser les rayons UV, ainsi que par sa pénétration cutanée minimale et l'absence d'effets œstrogéniques.

Activité Biologique

Bisoctrizole, chemically known as methylene bis-benzotriazolyl tetramethylbutylphenol, is an organic compound primarily utilized as a broad-spectrum ultraviolet (UV) radiation absorber in sunscreen formulations. Its unique structure allows it to effectively absorb, reflect, and scatter both UVA and UVB rays, making it a crucial ingredient in sun protection products. This article explores the biological activity of this compound, focusing on its absorption characteristics, safety profile, and efficacy based on diverse research findings.

This compound has a molecular formula of and a molecular weight of approximately 658.89 g/mol. It consists of two benzotriazole groups that contribute to its UV absorption capabilities. When UV radiation strikes a this compound molecule, the energy from the UV photons is absorbed by the electron cloud of the conjugated system within the benzotriazole rings, preventing UV radiation from damaging the skin .

Absorption and Bioavailability

Research indicates that this compound exhibits minimal dermal absorption. In vitro studies show that only about 0.01% to 0.06% of the applied dose penetrates human and rat skin membranes, respectively . This low absorption rate suggests reduced systemic exposure upon topical application. The following table summarizes key findings regarding dermal penetration:

Safety Profile

This compound has undergone extensive safety assessments, revealing a favorable toxicological profile. Key findings include:

- Non-mutagenic : this compound has been shown not to be mutagenic or clastogenic in various tests conducted on bacteria and mammalian cells .

- Low systemic absorption : The compound's low dermal absorption rates indicate minimal interaction with systemic biological processes .

- No adverse effects : Studies indicate no acute toxicity or skin irritation when applied undiluted to rabbits or after repeated applications in guinea pigs .

- Carcinogenic potential : A weight-of-evidence approach suggests that this compound does not present carcinogenic risks, supported by studies showing no evidence of tumor development in animal models exposed to UV radiation .

Efficacy in Sunscreen Formulations

This compound is recognized for its ability to stabilize other organic UV filters against photodegradation when used in combination with them. This characteristic enhances the overall efficacy of sunscreen products by prolonging their protective effects against UV radiation .

Case Studies

- Study on Ultraviolet Absorption Properties : A study evaluated the effect of this compound on the UV absorption properties of silicone materials used in sunscreens. Results indicated that this compound significantly improved the stability and efficacy of UV protection over time .

- In Silico Analysis for SARS-CoV-2 : Another study identified this compound as a candidate with high binding affinity for the SARS-CoV-2 main protease (Mpro), suggesting potential antiviral properties alongside its established use as a UV filter .

Propriétés

IUPAC Name |

2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N6O2/c1-38(2,3)24-40(7,8)28-20-26(36(48)34(22-28)46-42-30-15-11-12-16-31(30)43-46)19-27-21-29(41(9,10)25-39(4,5)6)23-35(37(27)49)47-44-32-17-13-14-18-33(32)45-47/h11-18,20-23,48-49H,19,24-25H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUNFJULCYSSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C(C)(C)CC(C)(C)C)N5N=C6C=CC=CC6=N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046703 | |

| Record name | Bisoctrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals | |

| Record name | Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

< 5 ng/L at 25 °C | |

| Record name | Bisoctrizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Bisoctrizole is an organic UV-A filter that absorbs both UV-A and UV-B rays. | |

| Record name | Bisoctrizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

103597-45-1 | |

| Record name | 2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103597-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisoctrizole [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103597451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisoctrizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bisoctrizole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisoctrizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISOCTRIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NT850T0YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.